molecular formula C17H23ClN2O2 B15343740 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride CAS No. 2148-73-4

3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride

Cat. No.: B15343740
CAS No.: 2148-73-4
M. Wt: 322.8 g/mol
InChI Key: GIFBBBDOUHYMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the alkylation of the oxazole ring with a piperidine derivative.

    Formation of the chloride salt: The final step involves the conversion of the compound into its chloride salt form, often through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or piperidine moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-5-(2-piperidin-1-ylethyl)-1,2-oxazole: Lacks the chloride ion but has a similar core structure.

    3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-thiazole chloride: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The presence of the chloride ion and the specific arrangement of functional groups in 3-(4-Methoxyphenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole chloride may confer unique properties, such as enhanced solubility, stability, or biological activity compared to similar compounds.

Properties

CAS No.

2148-73-4

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(2-piperidin-1-ylethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-20-15-7-5-14(6-8-15)17-13-16(21-18-17)9-12-19-10-3-2-4-11-19;/h5-8,13H,2-4,9-12H2,1H3;1H

InChI Key

GIFBBBDOUHYMDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CCN3CCCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.